molecular formula C21H15N3O2S B2613519 2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide CAS No. 361167-88-6

2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2613519
CAS No.: 361167-88-6
M. Wt: 373.43
InChI Key: PEEORLZNVYNTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a synthetic small molecule belonging to the class of thiazole derivatives. This compound is characterized by its unique molecular structure that incorporates phenoxy, pyridinyl, and thiazolyl benzamide moieties, which are of significant interest in modern medicinal chemistry and drug discovery research. Compounds within this structural class have been investigated for their potential to interact with various biological targets. Specifically, research on analogous N-(thiazol-2-yl)benzamide compounds has identified them as a novel class of selective Zinc-Activated Channel (ZAC) antagonists, functioning as negative allosteric modulators . Furthermore, structurally related thiazol-2-yl benzamide derivatives have been extensively explored for their potential as allosteric activators of the glucokinase (GK) enzyme, a key target for Type 2 Diabetes Mellitus research . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-phenoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S/c25-20(24-21-23-18(14-27-21)17-11-6-7-13-22-17)16-10-4-5-12-19(16)26-15-8-2-1-3-9-15/h1-14H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEORLZNVYNTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the reaction of α-halo ketones with thiourea under basic conditions to form the thiazole ring .

Next, the thiazole ring is coupled with a pyridine derivative through a nucleophilic substitution reaction. The final step involves the formation of the benzamide linkage, which is typically achieved by reacting the thiazole-pyridine intermediate with phenoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with DNA or proteins, leading to the inhibition of enzymatic activity or disruption of cellular processes. The pyridine moiety may enhance binding affinity to biological targets, thereby increasing the compound’s efficacy .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups : Halogens (Cl, F) and nitro groups enhance potency, likely by stabilizing ligand-receptor interactions through electronic effects .

Sulfonyl Derivatives : Compounds like 7a and 7b exhibit polar sulfonyl groups, which may improve solubility but reduce membrane permeability compared to lipophilic substituents .

This contrasts with smaller alkoxy groups (e.g., methoxy) or trifluoromethoxy, which balance electronic and steric effects .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Trifluoromethoxy and halogenated derivatives exhibit improved stability due to resistance to oxidative metabolism .

Biological Activity

2-Phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a complex organic compound notable for its unique structural features, including a benzamide core, a thiazole ring, and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Structural Characteristics

The compound's structure contributes significantly to its biological activity. The presence of the thiazole and pyridine rings is often associated with various pharmacological properties, enhancing its interaction with biological targets such as enzymes and proteins. The specific positioning of the pyridine ring in this compound differentiates it from analogs, influencing its binding properties and biological efficacy.

Anticancer Properties

Research indicates that 2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide exhibits significant anticancer activity against various cancer cell lines, including:

Cancer Type Cell Line Activity
Prostate CancerPC-3IC50 = 1.61 ± 1.92 µg/mL
Liver CancerHepG2IC50 = 1.98 ± 1.22 µg/mL
Laryngeal CancerHep2Notable cytotoxicity
Breast CancerMCF-7Significant inhibition

The compound's mechanism of action appears to involve modulation of cell signaling pathways and gene expression, leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies show that derivatives of thiazole, including this compound, possess antifungal and antiviral capabilities. For instance:

Microorganism Activity
Staphylococcus aureusComparable to standard antibiotics
Candida albicansEffective at inhibiting growth
Escherichia coliSignificant antibacterial effects

The presence of electron-donating groups in the structure enhances its interaction with microbial targets, thereby improving its efficacy .

Mechanistic Insights

The interactions of 2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide with specific molecular targets have been elucidated through various biochemical assays. The compound influences enzyme activities and cellular processes by:

  • Binding to specific receptors or enzymes.
  • Modulating cellular metabolism.
  • Altering gene expression profiles.

These interactions suggest a multifaceted approach to its biological activity, making it a candidate for further therapeutic development.

Synthetic Routes

The synthesis of 2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions:

  • Formation of Thiazole Ring : Utilizing Hantzsch thiazole synthesis by reacting α-halo ketones with thiourea.
  • Coupling with Pyridine : A nucleophilic substitution reaction links the thiazole ring to a pyridine derivative.
  • Benzamide Linkage Formation : Finalizing the structure by reacting the intermediate with phenoxybenzoic acid using coupling agents like DCC .

Research Applications

The compound is being explored for various applications in scientific research:

  • Medicinal Chemistry : Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
  • Biological Studies : Used to understand interactions between thiazole derivatives and biological targets.
  • Industrial Applications : Potential use in developing new materials with specific electronic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.